molecular formula C19H18ClN3OS B2562379 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide CAS No. 851079-29-3

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide

Cat. No. B2562379
CAS RN: 851079-29-3
M. Wt: 371.88
InChI Key: XMIBGMLZWKXIQB-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide, also known as CPTH6, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.

Scientific Research Applications

Antiviral Activity

The compound’s structure suggests potential antiviral properties. Researchers have investigated its effects against specific viruses, aiming to inhibit viral replication or entry. Further studies are needed to validate its efficacy and mechanism of action .

Solid-State Crystal Structure Analysis

A single-crystal X-ray diffraction (SCXRD) analysis revealed the compound’s solid-state crystal structure. This information is crucial for understanding its packing arrangement, intermolecular interactions, and overall stability. Computational Density Functional Theory (DFT) methods were employed to explore its electronic properties .

Supramolecular Architecture

Energy framework calculations were used to dissect the various types of energies contributing to the supramolecular architecture within the crystal lattice. This knowledge aids in designing new materials involving 1,2,4-triazole systems .

Chemical Reactivity Properties

Conceptual DFT (CDFT) predicted global reactivity descriptors and local nucleophilic/electrophilic Parr functions. These insights provide a deeper understanding of the compound’s chemical reactivity and potential applications .

Aromatic Character and π–π Stacking Ability

The compound’s aromatic character and π–π stacking ability were evaluated using LOLIPOP and ring aromaticity measures. These properties influence its interactions with other molecules and may have implications in material science .

Coordination Chemistry

While not explicitly studied for this compound, its functional groups (such as the thioamide and phenyl rings) could potentially coordinate with transition metals. Investigating its coordination behavior and metal complexes could reveal applications in catalysis or materials science .

properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c20-16-6-8-17(9-7-16)23-13-12-22-19(23)25-14-18(24)21-11-10-15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIBGMLZWKXIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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